An In-depth Technical Guide to the Synthesis of N-2-adamantyl-3,5-dimethylbenzamide
An In-depth Technical Guide to the Synthesis of N-2-adamantyl-3,5-dimethylbenzamide
This technical guide provides a comprehensive overview of a feasible synthetic pathway for N-2-adamantyl-3,5-dimethylbenzamide, tailored for researchers, scientists, and professionals in drug development. The document outlines a primary two-step synthetic route, commencing with the preparation of 3,5-dimethylbenzoyl chloride, followed by its reaction with 2-aminoadamantane. An alternative one-pot synthesis is also discussed.
Core Synthesis Pathway
The principal synthesis strategy involves a classic acid chloride-amine coupling reaction, a robust and widely utilized method for amide bond formation. The pathway is comprised of two key stages:
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Synthesis of 3,5-dimethylbenzoyl chloride: 3,5-dimethylbenzoic acid is converted to its more reactive acid chloride derivative using thionyl chloride.
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Amide Formation: The synthesized 3,5-dimethylbenzoyl chloride is then reacted with 2-aminoadamantane to yield the target molecule, N-2-adamantyl-3,5-dimethylbenzamide.
The adamantane moiety is a significant pharmacophore in medicinal chemistry, known to impart favorable properties such as lipophilicity and metabolic stability to drug candidates.[1] Derivatives of adamantane have shown a range of biological activities, including antiviral and antimicrobial effects.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Physicochemical Properties of Key Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 166-169 | 276 |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 |
| 3,5-Dimethylbenzoyl chloride | C₉H₉ClO | 168.62 | N/A | 103-104 (at 15 mmHg) |
| 2-Aminoadamantane | C₁₀H₁₇N | 151.25 | 206-208 | N/A |
| N-2-adamantyl-3,5-dimethylbenzamide | C₁₉H₂₅NO | 283.41 | N/A | N/A |
Table 2: Expected Reaction Yields
| Reaction Step | Product | Typical Yield (%) |
| Synthesis of 3,5-dimethylbenzoyl chloride | 3,5-dimethylbenzoyl chloride | >98[5][6] |
| Amide formation | N-2-adamantyl-3,5-dimethylbenzamide | 70-90[7] |
Experimental Protocols
Step 1: Synthesis of 3,5-dimethylbenzoyl chloride
This protocol is adapted from established methods for the conversion of carboxylic acids to acyl chlorides.[5][6][8]
Materials:
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3,5-dimethylbenzoic acid
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Thionyl chloride (SOCl₂)
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Toluene
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Heating mantle
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Distillation apparatus
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid and toluene.
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Stir the mixture at room temperature to form a suspension.
-
Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the suspension at room temperature. The addition can be done dropwise.
-
After the addition is complete, heat the reaction mixture to reflux (around 80°C) and maintain for 2-3 hours.[5][6] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
The crude 3,5-dimethylbenzoyl chloride is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[8]
Step 2: Synthesis of N-2-adamantyl-3,5-dimethylbenzamide
This procedure follows the general principles of the Schotten-Baumann reaction for amide synthesis.[9][]
Materials:
-
3,5-dimethylbenzoyl chloride (from Step 1)
-
2-aminoadamantane
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-aminoadamantane in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a slight excess (approximately 1.1 to 1.2 molar equivalents) of a non-nucleophilic base, such as triethylamine, to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve 3,5-dimethylbenzoyl chloride in anhydrous DCM and add it to the dropping funnel.
-
Add the 3,5-dimethylbenzoyl chloride solution dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-16 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure N-2-adamantyl-3,5-dimethylbenzamide.
Alternative Synthesis Pathway: One-Pot Amide Coupling
An alternative approach involves the direct coupling of 3,5-dimethylbenzoic acid with 2-aminoadamantane using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][11] This method avoids the isolation of the acyl chloride intermediate.
Brief Protocol:
-
Dissolve 3,5-dimethylbenzoic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add the coupling agent (e.g., EDC, ~1.2 equivalents) and an activator (e.g., HOBt, ~1.2 equivalents).
-
Add 2-aminoadamantane to the mixture.
-
Add a non-nucleophilic base (e.g., DIPEA, ~2-3 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Work-up and purification would be similar to the acid chloride method, with specific modifications to remove the urea byproduct from the coupling agent.
Visualizations
Caption: Synthesis pathway for N-2-adamantyl-3,5-dimethylbenzamide.
Caption: Experimental workflow for the amide formation step.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Amide Synthesis [fishersci.it]
- 11. Amide Synthesis [fishersci.co.uk]


